molecular formula C18H22N2O3S2 B2766612 (5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 682783-78-4

(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2766612
CAS No.: 682783-78-4
M. Wt: 378.51
InChI Key: PIWBHHSUEATUDO-NTCAYCPXSA-N
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Description

(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure suggests that it may exhibit interesting chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a thioamide with a haloketone under basic conditions.

    Introduction of the Furan-2-ylmethylene Group: This step involves the condensation of the thiazolidinone intermediate with furfural in the presence of a base to form the (E)-isomer.

    Attachment of the 2-ethylpiperidin-1-yl Group: This can be done by nucleophilic substitution of a suitable leaving group with 2-ethylpiperidine.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or thiazolidinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored. It may act on specific biological targets, offering new treatment options for various diseases.

Industry

Industrially, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of (5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

    Furan Derivatives: Compounds containing the furan ring, known for various pharmacological effects.

Uniqueness

(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(5E)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-2-13-6-3-4-9-19(13)16(21)8-10-20-17(22)15(25-18(20)24)12-14-7-5-11-23-14/h5,7,11-13H,2-4,6,8-10H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWBHHSUEATUDO-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCCCN1C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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